molecular formula C24H27NO7 B14791168 4-(1,3-Benzodioxol-5-yl)-2-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

4-(1,3-Benzodioxol-5-yl)-2-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

Cat. No.: B14791168
M. Wt: 441.5 g/mol
InChI Key: WTLIRKDJWDADOA-UHFFFAOYSA-N
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Description

(2R,3R,4S)-4-(benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a benzo[d][1,3]dioxole ring, a tert-butoxycarbonyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S)-4-(benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the benzo[d][1,3]dioxole and methoxyphenyl groups, and the protection of the carboxylic acid group with a tert-butoxycarbonyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S)-4-(benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(2R,3R,4S)-4-(benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of (2R,3R,4S)-4-(benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes and pathways, ultimately resulting in the compound’s observed effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4S)-4-(benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)-2-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid
  • (2R,3R,4S)-4-(benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)-2-(4-chlorophenyl)pyrrolidine-3-carboxylic acid

Uniqueness

The uniqueness of (2R,3R,4S)-4-(benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H27NO7

Molecular Weight

441.5 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C24H27NO7/c1-24(2,3)32-23(28)25-12-17(15-7-10-18-19(11-15)31-13-30-18)20(22(26)27)21(25)14-5-8-16(29-4)9-6-14/h5-11,17,20-21H,12-13H2,1-4H3,(H,26,27)

InChI Key

WTLIRKDJWDADOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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